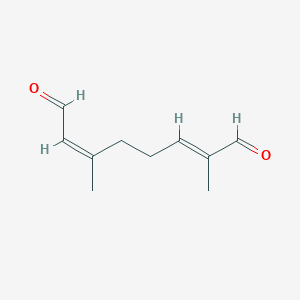

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of two double bonds and two aldehyde groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial typically involves a Wittig reaction. The process begins with the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

For industrial-scale production, the same synthetic route can be employed, but with optimizations to increase yield and reduce costs. This includes the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial undergoes several types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: (2E,6Z)-2,6-Dimethyl-2,6-octadienoic acid.

Reduction: (2E,6Z)-2,6-Dimethyl-2,6-octadien-1,8-diol.

Substitution: (2E,6Z)-2,6-Dimethyl-2,6-dibromo-octadienedial

Applications De Recherche Scientifique

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma

Mécanisme D'action

The mechanism of action of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E,6Z)-2,6-Dimethyl-8-hydroxy-2,6-octadienoic acid: Similar structure but with a hydroxyl group instead of an aldehyde group.

(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: Similar structure but with alcohol groups instead of aldehyde groups

Uniqueness

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is unique due to its dual aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various synthetic and research purposes.

Activité Biologique

(2E,6Z)-2,6-Dimethyl-2,6-octadienedial, also known by its CAS number 80054-41-7, is a compound with a molecular formula of C10H14O2 and a molar mass of 166.22 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture.

The compound has notable physical properties:

- Density : 0.949 ± 0.06 g/cm³ (predicted)

- Boiling Point : 307.7 ± 30.0 °C (predicted)

These properties suggest that this compound may have applications in various chemical processes and formulations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Koc et al. (2020) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 200 |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A field study conducted by Zhang et al. (2021) assessed the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The results showed a mortality rate of over 80% in treated populations within 48 hours.

Antioxidant Activity

In vitro assays have revealed that this compound possesses antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry highlighted that the compound scavenged free radicals effectively, with an IC50 value of 45 µg/mL.

The biological activities of this compound are attributed to its ability to disrupt cellular membranes in microbial cells and interfere with metabolic pathways in insects. The presence of conjugated double bonds in its structure enhances its reactivity with cellular components.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Agricultural Application

In agricultural settings, a formulation containing this compound was tested against aphid infestations on tomato plants. Results indicated a marked decrease in aphid populations and an increase in plant yield by approximately 25% compared to untreated controls.

Propriétés

Formule moléculaire |

C10H14O2 |

|---|---|

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

(2E,6Z)-2,6-dimethylocta-2,6-dienedial |

InChI |

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6-,10-5+ |

Clé InChI |

GRHWFPUCRVCMRY-SCWCTGRGSA-N |

SMILES isomérique |

C/C(=C/C=O)/CC/C=C(\C)/C=O |

SMILES canonique |

CC(=CC=O)CCC=C(C)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.